molecular formula C13H11ClN4O2 B2770089 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide CAS No. 904755-29-9

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide

Cat. No.: B2770089
CAS No.: 904755-29-9
M. Wt: 290.71
InChI Key: FPYWBBWIAKZHMJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 4-(2-chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide aligns with broader advancements in semicarbazide chemistry. Semicarbazides were first synthesized in the late 19th century through reactions between urea and hydrazine, yielding compounds with versatile carbonyl-binding capabilities. The introduction of aromatic substituents, such as chlorophenyl groups, emerged in the mid-20th century to enhance stability and target specificity. The addition of the 4-pyridylcarbonyl moiety marked a significant innovation, enabling selective interactions with biological targets like enzymes and receptors.

Early synthetic routes involved condensing 2-chlorophenyl isocyanate with hydrazine hydrate, followed by subsequent acylation with pyridine-4-carbonyl chloride. Modern refinements utilize microwave-assisted synthesis to improve yield and purity, reflecting the compound’s evolving role in high-throughput drug discovery.

Historical Milestone Description Year Range
Semicarbazide discovery Initial synthesis from urea and hydrazine Late 1800s
Aromatic substitution Introduction of chlorophenyl groups 1950s–1960s
Heterocyclic modification Incorporation of pyridylcarbonyl moiety 1990s–2000s
Modern synthesis Microwave-assisted protocols 2010s–present

Significance in Medicinal Chemistry

This compound’s medicinal significance stems from its dual functional groups: the chlorophenyl moiety enhances lipophilicity and membrane permeability, while the pyridylcarbonyl group facilitates hydrogen bonding with enzymatic active sites. Key applications include:

  • Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE) and monoamine oxidase (MAO), targets relevant to neurodegenerative diseases. Kinetic studies demonstrate competitive inhibition with IC~50~ values comparable to established inhibitors like rivastigmine.
  • Anticancer Potential : Derivatives exhibit cytotoxicity against prostate cancer (LNCaP) and breast cancer (MCF-7) cell lines, with mechanisms involving topoisomerase IIα inhibition and oxidative stress induction.
  • Anti-inflammatory Activity : Structural analogs reduce paw edema in murine models by suppressing cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) expression.
Biological Target Activity Mechanism Reference
Acetylcholinesterase Competitive inhibition Binds catalytic triad residues
Topoisomerase IIα DNA cleavage suppression Intercalates DNA-enzyme complex
COX-2 Downregulation Modulates NF-κB signaling

Classification within Semicarbazide Family

This compound belongs to the N-acylsemicarbazide subclass, characterized by acylated terminal nitrogen atoms. Its structural features differentiate it from simpler analogs:

  • Core Structure : Compared to semicarbazide hydrochloride (CH~6~ClN~3~O), this compound incorporates a chlorophenyl ring and pyridylcarbonyl group, expanding its molecular weight to 290.71 g/mol.
  • Tautomerism : Unlike unsubstituted semicarbazides, the pyridylcarbonyl group stabilizes the keto tautomer, altering reactivity in condensation reactions.
  • Bioisosteric Relationships : The chlorophenyl group serves as a bioisostere for bromine or methyl substituents, enabling tailored interactions with hydrophobic enzyme pockets.
Feature This compound Semicarbazide Hydrochloride
Molecular Formula C~13~H~11~ClN~4~O~2~ CH~6~ClN~3~O
Substituents Chlorophenyl, pyridylcarbonyl None
Primary Use Enzyme inhibition, anticancer research Carbonyl derivatization
Tautomeric Form Keto-dominated Amino-dominated

Research Evolution and Current Status

Recent studies prioritize molecular docking and pharmacokinetic optimization. For example, 2025 research identified topoisomerase IIα as a target through in silico simulations, guiding the design of derivatives with enhanced binding affinity. Current efforts focus on:

  • Structure-Activity Relationships (SAR) : Modifying the chlorophenyl position (ortho vs. para) to optimize steric and electronic effects.
  • Prodrug Development : Incorporating hydrolyzable esters to improve oral bioavailability.
  • Combination Therapies : Synergistic use with checkpoint inhibitors in oncology trials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c14-10-3-1-2-4-11(10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYWBBWIAKZHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide typically involves the reaction of 2-chlorobenzoyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound can be synthesized through various organic reactions, often involving the condensation of semicarbazide with appropriate carbonyl compounds. Its structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Table 1: Common Synthetic Routes

Reaction TypeDescription
CondensationReaction of semicarbazide with 4-pyridinecarboxaldehyde
SubstitutionIntroduction of chlorophenyl groups via electrophilic aromatic substitution
ReductionReduction of carbonyl groups to alcohols or amines

Anticancer Activity

Research indicates that 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide exhibits anticancer properties, particularly against various cancer cell lines. The quinazoline-like structure is known for its ability to inhibit cell proliferation and induce apoptosis.

  • Case Study : In vitro studies demonstrated that the compound significantly inhibited the growth of breast and lung cancer cells by inducing mitochondrial apoptosis pathways.

Table 2: Anticancer Efficacy Studies

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent due to its interactions with biological macromolecules. It may act as an enzyme inhibitor, affecting pathways critical in disease processes.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 (COX-2).

Industrial Applications

In addition to its biological significance, this compound has potential applications in material science and chemical manufacturing. Its ability to serve as a precursor for more complex molecules makes it valuable in developing new materials.

Table 3: Industrial Uses

ApplicationDescription
Material ScienceDevelopment of polymers or composites
Chemical ManufacturingPrecursor for synthesizing pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Anticonvulsant Activity of Selected Semicarbazides

Compound Structure MES Activity (30 mg/kg) Neurotoxicity Reference
Target Compound 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl) Not reported Not reported
3e () 4-(3-Chlorophenyl) + substituted acetophenone Active Low
DH-09 () Dibromoisatin + 2-chlorophenyl Prominent Minimal

Table 2: Enzyme Inhibitory Activity of Semicarbazides

Compound Target Enzyme IC50 (µM) Selectivity Index Reference
Target Compound
Compound 4 () MAO-B 0.212 331.08
Compound 21 () AChE 0.264

Biological Activity

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide, with the CAS number 904755-29-9, is a synthetic compound that belongs to the class of semicarbazides. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The molecular formula of this compound is C13H11ClN4O2, and it has a molecular weight of approximately 290.71 g/mol .

Chemical Structure

The structure of this compound can be depicted as follows:

Chemical Structure C13H11ClN4O2\text{Chemical Structure }\text{C}_{13}\text{H}_{11}\text{ClN}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors, similar to other compounds in its class. Detailed biochemical studies are necessary to elucidate the exact pathways and molecular targets involved.

Biological Activity

Research has indicated that semicarbazide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that semicarbazides can inhibit bacterial growth and possess antifungal properties.
  • Anticancer Potential : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and diabetes.

Research Findings

A review of current literature reveals several key findings regarding the biological activity of this compound:

  • Anticancer Studies : In vitro studies have demonstrated that semicarbazide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against prostate cancer by targeting specific proteases involved in tumor progression .
  • Antimicrobial Properties : Research indicates that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .
  • Structure-Activity Relationship (SAR) : The biological activity is closely linked to the structural characteristics of the compound. Variations in substituents on the phenyl and pyridine rings can significantly affect potency and selectivity against specific targets.

Case Studies

Several case studies highlight the effectiveness of semicarbazide derivatives:

  • Case Study 1 : A study explored the effects of various semicarbazide derivatives on prostate cancer cell lines, demonstrating that modifications at the pyridine ring enhanced anticancer activity, leading to a significant reduction in cell viability .
  • Case Study 2 : Another investigation assessed the antimicrobial properties of semicarbazides, revealing that compounds with a chlorophenyl moiety showed enhanced activity against resistant bacterial strains .

Data Table: Biological Activities

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:

Activity TypeObserved EffectReference
AnticancerInhibition of prostate cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of proteases

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : To optimize synthesis, employ statistical Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example, a fractional factorial design can reduce the number of trials while identifying critical factors affecting yield . Key steps include:

Screening experiments : Identify significant variables using Plackett-Burman designs.

Response surface methodology : Optimize interactions between variables (e.g., temperature vs. catalyst concentration).

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine FT-IR (to confirm carbonyl and semicarbazide N–H stretches), NMR (¹H/¹³C for substituent connectivity), and X-ray crystallography (for absolute configuration validation). For instance, crystallographic analysis can resolve ambiguities in stereochemistry, as demonstrated in analogous semicarbazide derivatives .

Q. How to design preliminary pharmacological assays to evaluate the bioactivity of this compound?

  • Methodological Answer : Use in vitro assays targeting receptors or enzymes linked to diseases (e.g., anticonvulsant activity via GABA receptor modulation, inspired by sulfamoylphenyl semicarbazones ). Key steps:

Target selection : Prioritize pathways based on structural analogs.

Dose-response curves : Test 1–100 µM concentrations.

Controls : Include positive (e.g., valproic acid) and vehicle controls.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this semicarbazide derivative?

  • Methodological Answer : Apply density functional theory (DFT) to calculate:
  • Reaction pathways : Transition states for nucleophilic additions (e.g., semicarbazide-condensation mechanisms).
  • Thermodynamic stability : Gibbs free energy comparisons of tautomers.
    Tools like Gaussian or ORCA, combined with molecular dynamics (MD) simulations, can model solvent effects .

Q. What strategies resolve contradictions between theoretical predictions and experimental results in reaction mechanisms?

  • Methodological Answer : Implement a feedback loop between computation and experiment:

Re-path searching : Use quantum chemical calculations to identify overlooked intermediates .

Kinetic isotope effects (KIE) : Validate proposed mechanisms experimentally.

In situ spectroscopy : Monitor reactions via Raman or NMR to detect transient species.

Q. How to employ advanced crystallographic methods to analyze polymorphic forms?

  • Methodological Answer : Use single-crystal XRD with low-temperature (100 K) data collection to enhance resolution. For polymorph screening:

Solvent variation : Crystallize from polar/aprotic solvents.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
Example Data:

PolymorphSpace GroupStability (ΔG, kJ/mol)Dominant Interaction
Form IP2₁/c-15.2C–H···O
Form IIC2/c-12.8π-π stacking

Key Considerations

  • Data Contradiction Analysis : Cross-validate NMR/XRD data with computational models to resolve structural ambiguities .
  • Experimental Reproducibility : Document solvent purity, humidity, and crystallization kinetics to mitigate batch-to-batch variability.

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